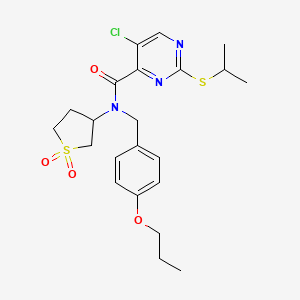

![molecular formula C19H14BrN3O2S B11371891 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11371891.png)

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-3,5-diméthyl-1-benzofuran-2-carboxamide est un composé organique complexe qui présente une combinaison unique d'un groupe bromophényle, d'un cycle thiadiazole et d'une partie benzofurane. Ce composé est d'un grand intérêt en chimie médicinale en raison de ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-3,5-diméthyl-1-benzofuran-2-carboxamide implique généralement plusieurs étapes :

Formation du cycle thiadiazole : Le cycle thiadiazole peut être synthétisé en faisant réagir des halogénures d'hydrazonoyle avec du thiocyanate de potassium ou des dérivés de thiosemicarbazide.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

La N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-3,5-diméthyl-1-benzofuran-2-carboxamide peut subir diverses réactions chimiques, notamment :

Substitution électrophile : Le groupe bromophényle peut participer à des réactions de substitution électrophile, telles que la nitration ou la sulfonation.

Substitution nucléophile : Le cycle thiadiazole peut subir des réactions de substitution nucléophile, en particulier en position C-2.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Substitution électrophile : Réactifs tels que l'acide nitrique (HNO₃) pour la nitration ou l'acide sulfurique (H₂SO₄) pour la sulfonation.

Substitution nucléophile : Réactifs tels que l'hydroxyde de sodium (NaOH) ou l'hydroxyde de potassium (KOH).

Oxydation : Réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃).

Réduction : Réactifs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la nitration du groupe bromophényle donnerait un dérivé nitro, tandis que la réduction du cycle thiadiazole pourrait produire un dérivé thiadiazoline .

Applications de la recherche scientifique

La N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-3,5-diméthyl-1-benzofuran-2-carboxamide a plusieurs applications de recherche scientifique :

Biologie : Étudié pour ses propriétés antimicrobiennes contre diverses souches bactériennes et fongiques.

Mécanisme d'action

Le mécanisme d'action de la N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-3,5-diméthyl-1-benzofuran-2-carboxamide implique plusieurs cibles moléculaires et voies :

Activité antimicrobienne : Le composé perturbe la synthèse de la paroi cellulaire bactérienne et inhibe les enzymes clés impliquées dans le métabolisme microbien.

Activité anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en activant les voies de la caspase et en inhibant la prolifération cellulaire.

Activité anti-inflammatoire : Le composé inhibe la production de cytokines pro-inflammatoires et réduit le stress oxydatif.

Applications De Recherche Scientifique

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves several molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Comparaison Avec Des Composés Similaires

Composés similaires

4-(4-Bromophényl)-thiazol-2-amine : Partage les parties bromophényle et thiazole, mais manque du cycle benzofurane.

Dérivés de 1,3,4-thiadiazole : Structure de cycle thiadiazole similaire, mais substituants différents.

Dérivés de benzofurane : Contient le cycle benzofurane, mais des groupes fonctionnels différents.

Unicité

La N-[3-(4-bromophényl)-1,2,4-thiadiazol-5-yl]-3,5-diméthyl-1-benzofuran-2-carboxamide est unique en raison de sa combinaison d'un groupe bromophényle, d'un cycle thiadiazole et d'une partie benzofurane.

Propriétés

Formule moléculaire |

C19H14BrN3O2S |

|---|---|

Poids moléculaire |

428.3 g/mol |

Nom IUPAC |

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C19H14BrN3O2S/c1-10-3-8-15-14(9-10)11(2)16(25-15)18(24)22-19-21-17(23-26-19)12-4-6-13(20)7-5-12/h3-9H,1-2H3,(H,21,22,23,24) |

Clé InChI |

NRDVRZYONZSTRI-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11371813.png)

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11371818.png)

![5-chloro-3,6-dimethyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11371839.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B11371844.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide](/img/structure/B11371851.png)

![7-methyl-4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11371854.png)

![N-cyclooctyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371858.png)

![3-butoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11371869.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11371876.png)

![4-(acetylamino)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11371882.png)

![5-chloro-N-(2,5-dimethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11371886.png)